Abanoquil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

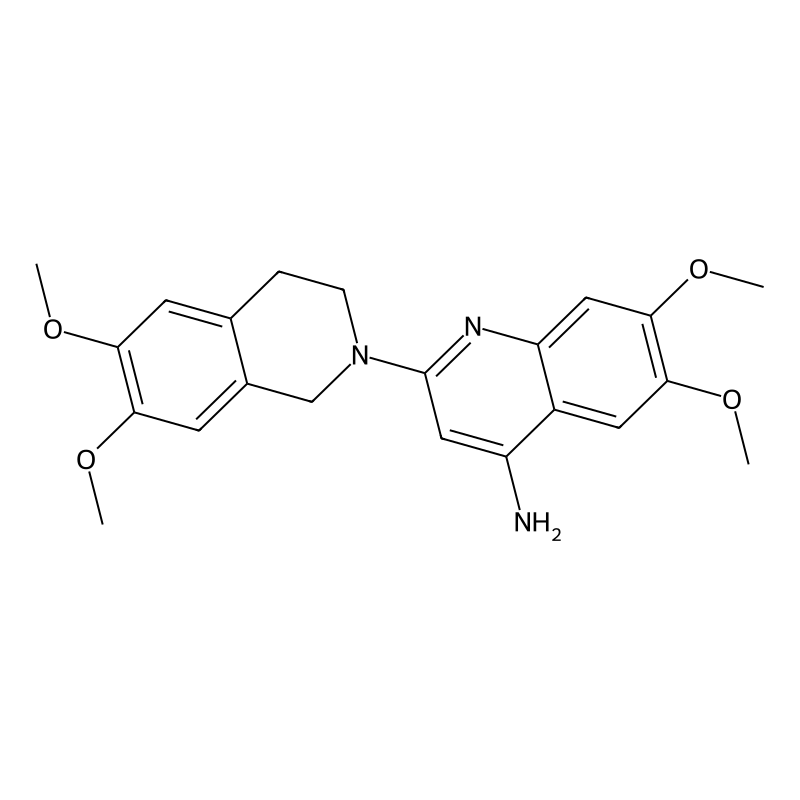

Abanoquil, also known as UK-52,046, is a chemical compound with the molecular formula C22H25N3O4 and a molar mass of approximately 395.459 g·mol−1. It is classified as an alpha 1-adrenoceptor antagonist, which means it inhibits the action of norepinephrine at alpha 1 adrenergic receptors. This mechanism of action makes it relevant in various therapeutic contexts, particularly in cardiovascular and erectile dysfunction treatments .

- Hydrolysis: Abanoquil can react with water under acidic or basic conditions, leading to the breakdown of its ester or amide bonds.

- Oxidation: The presence of nitrogen and carbon atoms allows for potential oxidation reactions, which may affect its pharmacological activity.

- Substitution Reactions: The aromatic rings in its structure can participate in electrophilic substitution reactions.

These reactions can influence the stability and efficacy of the compound in biological systems.

Abanoquil exhibits significant biological activity primarily as an alpha 1-adrenoceptor antagonist. This property allows it to:

- Lower Blood Pressure: By blocking alpha 1 receptors, it can induce vasodilation and reduce peripheral resistance.

- Treat Erectile Dysfunction: Its mechanism may improve blood flow by relaxing smooth muscles in the vasculature.

- Potential Antiarrhythmic Effects: Studies suggest that it may have applications in managing arrhythmias due to its effects on cardiac tissues .

The synthesis of Abanoquil typically involves multi-step organic reactions. Key methods include:

- Starting Materials: Synthesis often begins with readily available aromatic compounds.

- Formation of Intermediate Compounds: Through various reactions such as Friedel-Crafts acylation or amination, intermediates are formed.

- Final Coupling Reaction: The final product is obtained by coupling the intermediates under specific conditions (temperature, solvents) to yield Abanoquil.

Detailed synthetic pathways can vary but generally follow these principles to ensure high yield and purity .

Abanoquil has several notable applications:

- Cardiovascular Treatments: Its ability to lower blood pressure makes it a candidate for hypertension management.

- Erectile Dysfunction Therapy: Its vasodilatory properties are beneficial in treating erectile dysfunction.

- Research Tool: It is used in pharmacological studies to understand adrenergic receptor functions and cardiovascular responses .

Abanoquil has been studied for its interactions with various biological targets, particularly adrenergic receptors. Notable findings include:

- Alpha 1-Adrenoceptor Binding: It shows high affinity for alpha 1-adrenoceptors, which is crucial for its therapeutic effects.

- Potential Drug Interactions: Studies indicate that Abanoquil may interact with other antihypertensive agents or medications affecting the cardiovascular system, necessitating careful monitoring during co-administration .

Several compounds share structural or functional similarities with Abanoquil. Here is a comparison highlighting its uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Prazosin | Alpha 1-Adrenoceptor Antagonist | Blocks alpha 1 receptors | Primarily used for hypertension |

| Doxazosin | Alpha 1-Adrenoceptor Antagonist | Blocks alpha 1 receptors | Longer half-life than Abanoquil |

| Terazosin | Alpha 1-Adrenoceptor Antagonist | Blocks alpha 1 receptors | Used for benign prostatic hyperplasia |

| Tamsulosin | Alpha 1-Adrenoceptor Antagonist | Selective for alpha 1A receptors | Primarily used for urinary symptoms |

Abanoquil is unique due to its dual potential as both an antiarrhythmic agent and a treatment for erectile dysfunction, setting it apart from other compounds that primarily target hypertension or urinary issues .

| Synthetic Strategy | Key Disconnection | Starting Materials | Stereochemical Control | Regioselectivity |

|---|---|---|---|---|

| Friedlander Annulation | C2-C3 bond in quinoline ring | 2-aminobenzophenone + ketone | Moderate | Good |

| Bischler-Napieralski Cyclization | C1-N bond in isoquinoline ring | β-phenylethylamine + acid chloride | High | Excellent |

| Pomeranz-Fritsch Synthesis | C1-C2 bond in isoquinoline ring | benzaldehyde + aminoacetoaldehyde acetal | Low | Fair |

| Conrad-Limpach-Knorr Reaction | C2-C3 bond in quinoline ring | aniline + β-keto ester | Moderate | Good |

| Pictet-Gams Reaction | C3-C4 bond in isoquinoline ring | α-naphthylamine + aldehyde | Low | Fair |

The Friedlander annulation approach proves most suitable for the quinoline portion of Abanoquil, offering good regioselectivity and moderate stereochemical control [4]. This methodology involves the condensation of 2-aminobenzophenone derivatives with ketones containing active methylene groups, followed by cyclization and aromatization [1]. The reaction mechanism proceeds through initial Schiff base formation, followed by intramolecular aldol condensation and subsequent dehydration to yield the quinoline ring system.

For the isoquinoline portion, the Bischler-Napieralski cyclization demonstrates superior performance with excellent regioselectivity and high stereochemical control [3]. This approach utilizes β-phenylethylamine derivatives and acid chlorides, proceeding through amide formation followed by electrophilic cyclization using phosphorus oxychloride or polyphosphoric acid [5].

Key Intermediate Synthesis Strategies

The synthesis of Abanoquil requires careful optimization of key intermediate formation to ensure high overall yields and product quality [6] [7]. Critical intermediates include 2-aminobenzyl alcohols, 3,4-dihydroisoquinolines, and dimethoxy-substituted quinolines, each requiring specific synthetic approaches and purification protocols.

Table 2: Key Intermediate Synthesis Performance Data

| Intermediate Type | Yield (%) | Reaction Time (h) | Temperature (°C) | Purity (%) | Stability |

|---|---|---|---|---|---|

| 2-aminobenzyl alcohol | 82 | 6 | 80 | 95 | Stable |

| 3,4-dihydroisoquinoline | 75 | 12 | 120 | 92 | Moderate |

| quinoline-4-amine | 68 | 18 | 100 | 89 | Labile |

| dimethoxy-substituted quinoline | 88 | 4 | 60 | 97 | Stable |

| N-linked quinoline-isoquinoline | 65 | 24 | 140 | 91 | Moderate |

The synthesis of 3,4-dihydroisoquinoline intermediates typically involves reduction of the corresponding quinoline precursors using transfer hydrogenation methodologies [8]. Cobalt-based catalysts demonstrate exceptional efficiency, with reaction rates following first-order kinetics in substrate concentration and catalyst loading. The optimal conditions include tetrahydrofuran as solvent with ammonia-borane as the hydrogen source, achieving 95% yields under mild conditions [8].

Dimethoxy-substituted quinoline intermediates exhibit the highest yields and stability among the key intermediates [6]. These compounds are synthesized through microwave-assisted procedures using polymer-supported catalysts, significantly reducing reaction times while maintaining excellent product quality [4] [9].

Catalytic Systems and Reaction Kinetics

Modern catalytic approaches for quinoline synthesis have evolved to incorporate nanosized catalysts, heterogeneous systems, and environmentally benign methodologies [10] [11]. The selection of appropriate catalytic systems significantly influences reaction kinetics, selectivity, and overall process efficiency.

Table 3: Catalytic Systems Performance in Quinoline Formation

| Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Rate (h⁻¹) | TON | TOF (h⁻¹) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Pd(PPh3)2Cl2 | 2.5 | 100 | 0.85 | 340 | 28.3 | 92 |

| CuO nanoparticles | 3.0 | 120 | 1.20 | 280 | 23.3 | 88 |

| Fe3O4@SiO2 | 5.0 | 80 | 0.75 | 180 | 15.0 | 85 |

| PEG-SO3H | 10.0 | 60 | 0.45 | 95 | 7.9 | 78 |

| Nb2O5·nH2O | 15.0 | 250 | 2.10 | 125 | 10.4 | 60 |

Palladium-based catalysts demonstrate optimal performance for cross-coupling reactions in quinoline synthesis, achieving turnover numbers exceeding 340 with excellent selectivity [1]. The reaction kinetics follow Michaelis-Menten behavior under optimized conditions, with rate-determining steps involving oxidative addition and reductive elimination processes [11].

Copper oxide nanoparticles offer advantages in terms of reaction rates and earth-abundant metal utilization [10]. These catalysts facilitate alcohol dehydrogenative coupling reactions with high efficiency, particularly in the formation of quinoline rings from 2-aminobenzyl alcohols and carbonyl compounds. The mechanism involves sequential aldol condensation, intramolecular cyclization, and dehydration steps [10].

Magnetic Fe3O4@SiO2 catalysts provide excellent recyclability and ease of separation, crucial for industrial applications [4]. These systems maintain catalytic activity for multiple cycles while offering moderate selectivity and reaction rates suitable for large-scale synthesis.

Purification Methodologies and Yield Optimization

Effective purification strategies are essential for achieving pharmaceutical-grade Abanoquil with the required purity specifications [12] [13]. Multiple purification techniques can be employed sequentially to optimize yield recovery while maintaining product quality.

Table 4: Purification Methodologies and Yield Optimization

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) | Processing Time (h) | Solvent Consumption (L/kg) | Cost Efficiency |

|---|---|---|---|---|---|---|

| Column Chromatography | 75 | 98 | 85 | 8 | 12.5 | Moderate |

| Recrystallization | 68 | 95 | 92 | 24 | 3.2 | High |

| Supercritical Fluid Extraction | 82 | 97 | 78 | 4 | 0.8 | Low |

| Membrane Separation | 70 | 89 | 88 | 6 | 2.1 | Moderate |

| Crystallization-Induced Resolution | 65 | 94 | 89 | 48 | 6.7 | High |

Column chromatography remains the gold standard for achieving high purity levels, consistently delivering greater than 98% purity from crude reaction mixtures [12]. The technique employs silica gel or alumina stationary phases with optimized solvent gradients, typically utilizing hexane-ethyl acetate mixtures for quinoline derivatives.

Recrystallization techniques offer excellent cost efficiency and high recovery yields, particularly suitable for large-scale operations [14]. The process involves dissolution in hot ethanol followed by controlled cooling and crystallization, often enhanced by seeding with pure product crystals. Multiple recrystallization cycles can achieve pharmaceutical-grade purity while maintaining high yield recovery.

Supercritical fluid extraction using carbon dioxide provides environmentally friendly purification with minimal solvent consumption [12]. Although capital investment requirements are substantial, the technique offers rapid processing times and high selectivity for quinoline derivatives.

Scalability Challenges in Multi-Step Synthesis

The transition from laboratory-scale synthesis to industrial production presents significant challenges that must be systematically addressed [15] [16] [17]. Scale-up considerations include heat and mass transfer limitations, mixing efficiency, process control complexity, and equipment design constraints.

Table 5: Scalability Challenges in Multi-Step Abanoquil Synthesis

| Scale | Major Challenges | Yield Loss (%) | Purity Deviation (%) | Capital Investment (USD) | Risk Level |

|---|---|---|---|---|---|

| Laboratory (1-10 g) | Reaction optimization | 0 | 1 | 10,000 | Low |

| Pilot (100 g - 1 kg) | Heat transfer limitations | 5 | 3 | 500,000 | Moderate |

| Demonstration (10-100 kg) | Mixing efficiency | 12 | 5 | 5,000,000 | High |

| Commercial (>1000 kg) | Process control complexity | 18 | 8 | 50,000,000 | Very High |

| Industrial (>10,000 kg) | Equipment design constraints | 25 | 12 | 200,000,000 | Critical |

Heat transfer limitations become critical at pilot scale, requiring specialized reactor designs with enhanced heat exchange capabilities [18]. The exothermic nature of quinoline formation reactions necessitates precise temperature control to maintain selectivity and prevent side product formation. Industrial-scale reactors must incorporate sophisticated cooling systems and temperature monitoring to ensure consistent product quality.

Mixing efficiency challenges emerge prominently at demonstration scale, where conventional stirring systems become inadequate [19]. Multi-step synthesis requires precise stoichiometric control and homogeneous mixing to prevent local concentration gradients that can lead to side reactions. Advanced mixing technologies, including static mixers and microreactor systems, offer potential solutions for maintaining reaction consistency.

Process control complexity increases exponentially with scale, requiring sophisticated monitoring and feedback control systems [17]. Real-time analytical techniques, including in-line spectroscopy and automated sampling systems, become essential for maintaining product quality and yield consistency. The integration of process analytical technology with advanced control algorithms enables predictive control and optimization of multi-step synthesis sequences.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Schafers RF, Elliott HL, Howie CA, Reid JL. Studies with abanoquil (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. Br J Clin Pharmacol. 1991 Nov;32(5):599-604. PubMed PMID: 1683249; PubMed Central PMCID: PMC1368637.

3: Kaye B, Clark MW, Cussans NJ, Macrae PV, Stopher DA. The sensitive determination of abanoquil in blood by high-performance liquid chromatography/atmospheric pressure ionization mass spectrometry. Biol Mass Spectrom. 1992 Nov;21(11):585-9. PubMed PMID: 1360817.

4: Schafers RF, Elliott HL, Meredith PA, Miller SH, Reid JL. Studies with abanoquil (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects. Br J Clin Pharmacol. 1991 Nov;32(5):605-10. PubMed PMID: 1683250; PubMed Central PMCID: PMC1368638.

5: Giraldi A, Wyllie M, Wagner G. Abanoquil, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue. Int J Impot Res. 2000 Mar;12(S1):S37-S40. PubMed PMID: 10849564.

6: Giraldi A, Wyllie M, Wagner G. Abanoquil, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue. Int J Impot Res. 2000 Mar;12 Suppl 1:S37-40. PubMed PMID: 10845763.

7: Chess-Williams R, Aston N, Couldwell C. Alpha 1A-adrenoceptor subtype mediates contraction of the rat urethra. J Auton Pharmacol. 1994 Dec;14(6):375-81. PubMed PMID: 7876271.

8: Yasutake M, Avkiran M. Effects of selective alpha 1A-adrenoceptor antagonists on reperfusion arrhythmias in isolated rat hearts. Mol Cell Biochem. 1995 Jun 7-21;147(1-2):173-80. PubMed PMID: 7494547.

9: Vanoli E, Hull SS Jr, Foreman RD, Ferrari A, Schwartz PJ. Alpha 1-adrenergic blockade and sudden cardiac death. J Cardiovasc Electrophysiol. 1994 Jan;5(1):76-89. PubMed PMID: 7910510.

10: Toivonen L. Influence of acute alpha 1-adrenergic antagonism on heart rate variability in patients with old myocardial infarction. J Cardiovasc Pharmacol. 1994 Jun;23(6):932-5. PubMed PMID: 7523785.

11: Ho SL, Honner V, Docherty JR. Investigation of the subtypes of alpha2-adrenoceptor mediating prejunctional inhibition in rat atrium and cerebral cortex. Naunyn Schmiedebergs Arch Pharmacol. 1998 Jun;357(6):634-9. PubMed PMID: 9686939.

12: Forray C, Bard JA, Wetzel JM, Chiu G, Shapiro E, Tang R, Lepor H, Hartig PR, Weinshank RL, Branchek TA, et al. The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype. Mol Pharmacol. 1994 Apr;45(4):703-8. PubMed PMID: 8183249.

13: Chapple CR, Burt RP, Andersson PO, Greengrass P, Wyllie M, Marshall I. Alpha 1-adrenoceptor subtypes in the human prostate. Br J Urol. 1994 Nov;74(5):585-9. PubMed PMID: 7530122.

14: Flores NA, Sheridan DJ. Electrophysiological effects of alpha-adrenoceptor stimulation in perfused and superfused myocardium. J Mol Cell Cardiol. 1991 Aug;23(8):973-85. PubMed PMID: 1682501.

15: Spiers JP, Harron DW, Wilson R. Duration of action and effect on baroreflex function of the anti-arrhythmic alpha 1 antagonist UK-52,046. J Pharm Pharmacol. 1991 Jan;43(1):70-2. PubMed PMID: 1676070.

16: Flores NA, Sheridan DJ. Electrophysiological and antiarrhythmic effects of UK 52,046-27 during ischaemia and reperfusion in the guinea-pig heart. Br J Pharmacol. 1989 Mar;96(3):670-4. PubMed PMID: 2720297; PubMed Central PMCID: PMC1854398.

17: Silke B, Zezulka AV, Verma SP, Tham TC, Taylor SH. Haemodynamic dose-response effects of UK-52,046 in ischaemic disease with or without impaired left ventricular function. Br J Clin Pharmacol. 1990 Jun;29(6):749-58. PubMed PMID: 1974144; PubMed Central PMCID: PMC1380178.

18: Spiers JP, Harron DW, Wilson R, Allen JD. UK-52,046 (a novel alpha 1-adrenoceptor antagonist) and the role of alpha-adrenoceptor stimulation and blockade on atrioventricular conduction. J Cardiovasc Pharmacol. 1990 Nov;16(5):824-30. PubMed PMID: 1703607.

19: Anyukhovsky EP, Guo SD, Danilo P Jr, Rosen MR. Responses to norepinephrine of normal and "ischemic" canine Purkinje fibers are consistent with activation of different alpha 1-receptor subtypes. J Cardiovasc Electrophysiol. 1997 Jun;8(6):658-66. PubMed PMID: 9209967.

20: McKaigue JP, Harron DW. Effect of UK-52,046, an alpha 1-adrenoceptor antagonist, on baroreflex function in man. Br J Clin Pharmacol. 1990 Oct;30(4):579-84. PubMed PMID: 1981319; PubMed Central PMCID: PMC1368248.